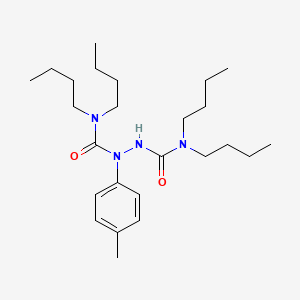
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butyl groups attached to the nitrogen atoms and a methylphenyl group attached to the hydrazine moiety. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide typically involves the reaction of 4-methylphenylhydrazine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: Known for its use as a ligand in coordination chemistry and as a catalyst in polymerization reactions.
N,N’-Dimethylethylenediamine: Used as a chelating agent and in the preparation of metal complexes.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrabutyl-1-(4-methylphenyl)hydrazine-1,2-dicarboxamide is unique due to its specific combination of butyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
88452-27-1 |
|---|---|
Fórmula molecular |
C25H44N4O2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
1,1-dibutyl-3-(dibutylcarbamoylamino)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C25H44N4O2/c1-6-10-18-27(19-11-7-2)24(30)26-29(23-16-14-22(5)15-17-23)25(31)28(20-12-8-3)21-13-9-4/h14-17H,6-13,18-21H2,1-5H3,(H,26,30) |
Clave InChI |
JGSHCGNZMTUSAV-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)NN(C1=CC=C(C=C1)C)C(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


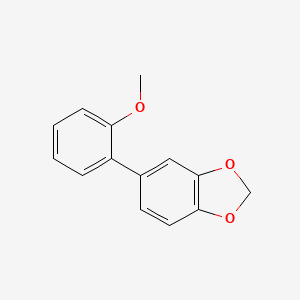
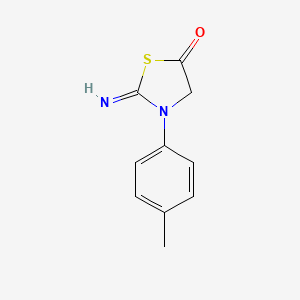
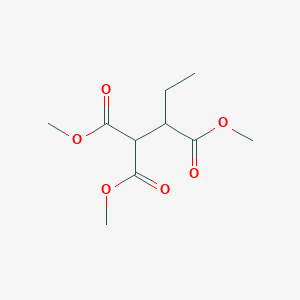


![3-Methyl-2-[(piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14384714.png)
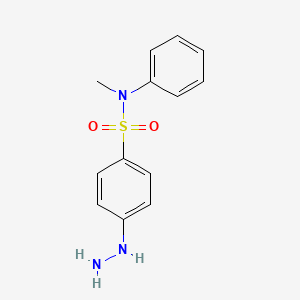

![1-(5-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14384727.png)
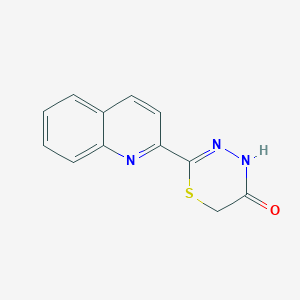
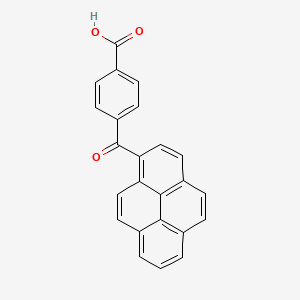

![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

